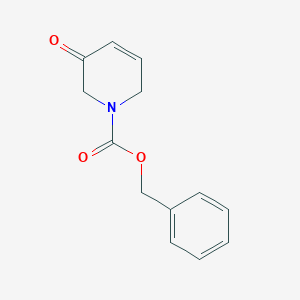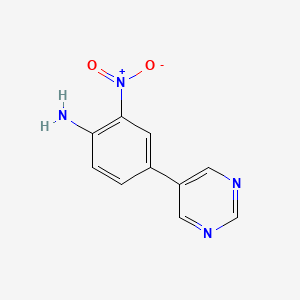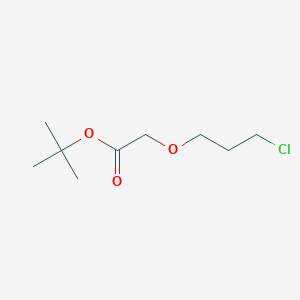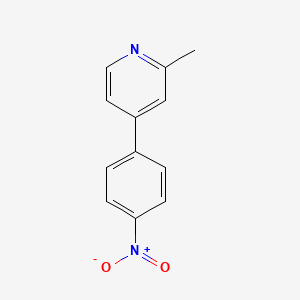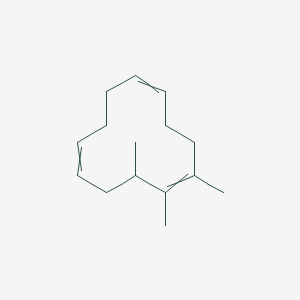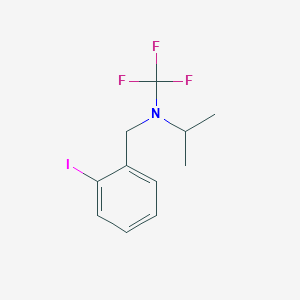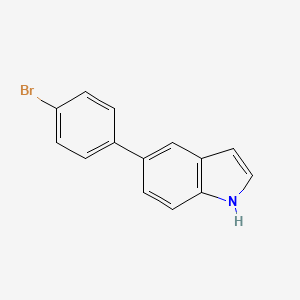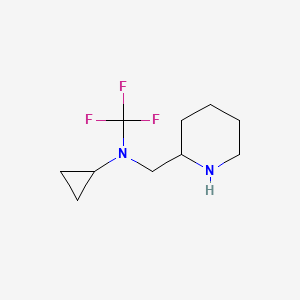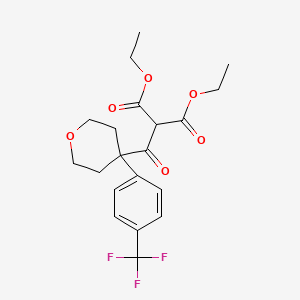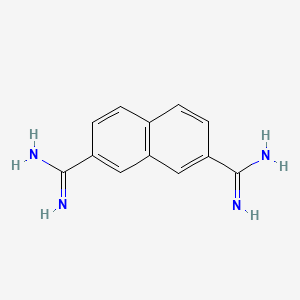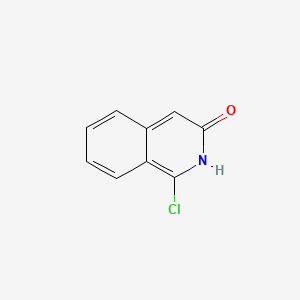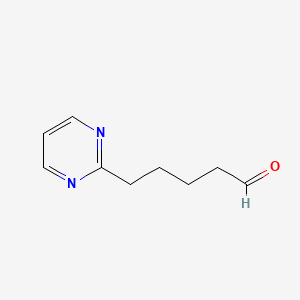
2-Pyrimidinepentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinepentanal is an organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring attached to a pentanal group Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinepentanal can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with aldehydes under specific conditions. For instance, the reaction of pyrimidine with pentanal in the presence of a catalyst such as zinc chloride can yield this compound. The reaction typically requires refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Pyrimidinepentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like halogens in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: 2-Pyrimidinepentanoic acid.
Reduction: 2-Pyrimidinepentanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-Pyrimidinepentanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research has shown its potential in developing drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pyrimidinepentanal involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
2-Thiopyrimidine: Exhibits diverse biological activities, including antioxidant and antimicrobial properties.
2,4-Dichloropyrimidine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness of 2-Pyrimidinepentanal: this compound is unique due to its specific structure, which combines the properties of pyrimidine and pentanal. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in the synthesis of various biologically active compounds.
Properties
CAS No. |
357647-60-0 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-pyrimidin-2-ylpentanal |
InChI |
InChI=1S/C9H12N2O/c12-8-3-1-2-5-9-10-6-4-7-11-9/h4,6-8H,1-3,5H2 |
InChI Key |
JUILWJMEUZYLPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



